molecular formula C17H14N2O3 B6386066 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine CAS No. 1261934-94-4

5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine

Cat. No.: B6386066
CAS No.: 1261934-94-4
M. Wt: 294.30 g/mol
InChI Key: NRNOUIIBNSJMMB-UHFFFAOYSA-N
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Description

5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine is an organic compound that features a pyrimidine ring substituted with two hydroxyl groups and a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The benzyloxyphenyl group can be synthesized through the reaction of benzyl alcohol with phenol in the presence of a base such as sodium hydroxide.

    Pyrimidine Ring Formation: The pyrimidine ring is formed by the condensation of urea with an appropriate diketone, such as acetylacetone, under acidic conditions.

    Coupling Reaction: The benzyloxyphenyl intermediate is then coupled with the pyrimidine ring through a nucleophilic substitution reaction, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The benzyloxy group can be reduced to a benzyl group.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzyl-substituted pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its unique structure.

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl group allows the compound to bind to hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-(2,4)-dihydroxypyrimidine: Lacks the benzyloxy group, resulting in different binding properties and biological activity.

    5-(2-Methoxyphenyl)-(2,4)-dihydroxypyrimidine: Contains a methoxy group instead of a benzyloxy group, leading to variations in chemical reactivity and biological effects.

Uniqueness

5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine is unique due to the presence of the benzyloxy group, which enhances its hydrophobic interactions and binding affinity to specific molecular targets. This makes it a valuable compound for research in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(2-phenylmethoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-16-14(10-18-17(21)19-16)13-8-4-5-9-15(13)22-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNOUIIBNSJMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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